N'-{4-[(5-methoxy-1-benzofuran-3-yl)carbonyl]phenyl}-N,N-dimethylethanimidamide
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Overview
Description
N’-[4-(5-methoxy-1-benzofuran-3-carbonyl)phenyl]-N,N-dimethylethanimidamide is a synthetic organic compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[4-(5-methoxy-1-benzofuran-3-carbonyl)phenyl]-N,N-dimethylethanimidamide typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, including the cyclization of o-hydroxyacetophenones under basic conditions or the cyclization of aryl acetylenes using transition-metal catalysis.
Introduction of the Methoxy Group: The methoxy group is introduced through methylation reactions, often using methyl iodide or dimethyl sulfate as methylating agents.
Coupling Reactions: The final step involves coupling the benzofuran derivative with the appropriate phenyl and ethanimidamide groups.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[4-(5-methoxy-1-benzofuran-3-carbonyl)phenyl]-N,N-dimethylethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
N’-[4-(5-methoxy-1-benzofuran-3-carbonyl)phenyl]-N,N-dimethylethanimidamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the treatment of skin diseases such as cancer or psoriasis.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N’-[4-(5-methoxy-1-benzofuran-3-carbonyl)phenyl]-N,N-dimethylethanimidamide involves its interaction with specific molecular targets and pathways. The compound’s benzofuran core is known to interact with various enzymes and receptors, leading to its biological effects . The methoxy group and other substituents play a crucial role in modulating its activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Psoralen: Used in the treatment of skin diseases such as cancer or psoriasis.
8-Methoxypsoralen: Another benzofuran derivative with similar applications.
Angelicin: Known for its antimicrobial properties.
Uniqueness
N’-[4-(5-methoxy-1-benzofuran-3-carbonyl)phenyl]-N,N-dimethylethanimidamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other benzofuran derivatives .
Properties
CAS No. |
1164537-90-9 |
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Molecular Formula |
C20H20N2O3 |
Molecular Weight |
336.4g/mol |
IUPAC Name |
N'-[4-(5-methoxy-1-benzofuran-3-carbonyl)phenyl]-N,N-dimethylethanimidamide |
InChI |
InChI=1S/C20H20N2O3/c1-13(22(2)3)21-15-7-5-14(6-8-15)20(23)18-12-25-19-10-9-16(24-4)11-17(18)19/h5-12H,1-4H3 |
InChI Key |
BYZWMYYLFILXPP-UHFFFAOYSA-N |
SMILES |
CC(=NC1=CC=C(C=C1)C(=O)C2=COC3=C2C=C(C=C3)OC)N(C)C |
Canonical SMILES |
CC(=NC1=CC=C(C=C1)C(=O)C2=COC3=C2C=C(C=C3)OC)N(C)C |
Origin of Product |
United States |
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